

Unveiling the Molecular Target of SHO1122147: A Protonophore for Mitochondrial Uncoupling

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Compound of Interest

Compound Name: SHO1122147

Cat. No.: B15574463

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Abstract

SHO1122147 is a novel, orally active small molecule that has been identified as a potent mitochondrial uncoupler. Its primary biological target is the inner mitochondrial membrane, where it functions as a protonophore, disrupting the proton gradient essential for ATP synthesis. This guide provides a comprehensive overview of the scientific evidence elucidating the mechanism of action of **SHO1122147**, including detailed experimental protocols and quantitative data from key in vitro and in vivo studies. The information presented herein is intended to support further research and development of **SHO1122147** and other mitochondrial uncouplers for potential therapeutic applications in metabolic diseases such as obesity and metabolic dysfunction-associated steatohepatitis (MASH).

Introduction: The Role of Mitochondrial Uncoupling in Metabolic Disease

Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation. The electron transport chain (ETC) pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP by ATP synthase. Mitochondrial uncoupling is a process that dissipates this proton gradient, causing the energy to be released as heat rather than being used for ATP synthesis. This leads to an increase in the oxygen consumption rate

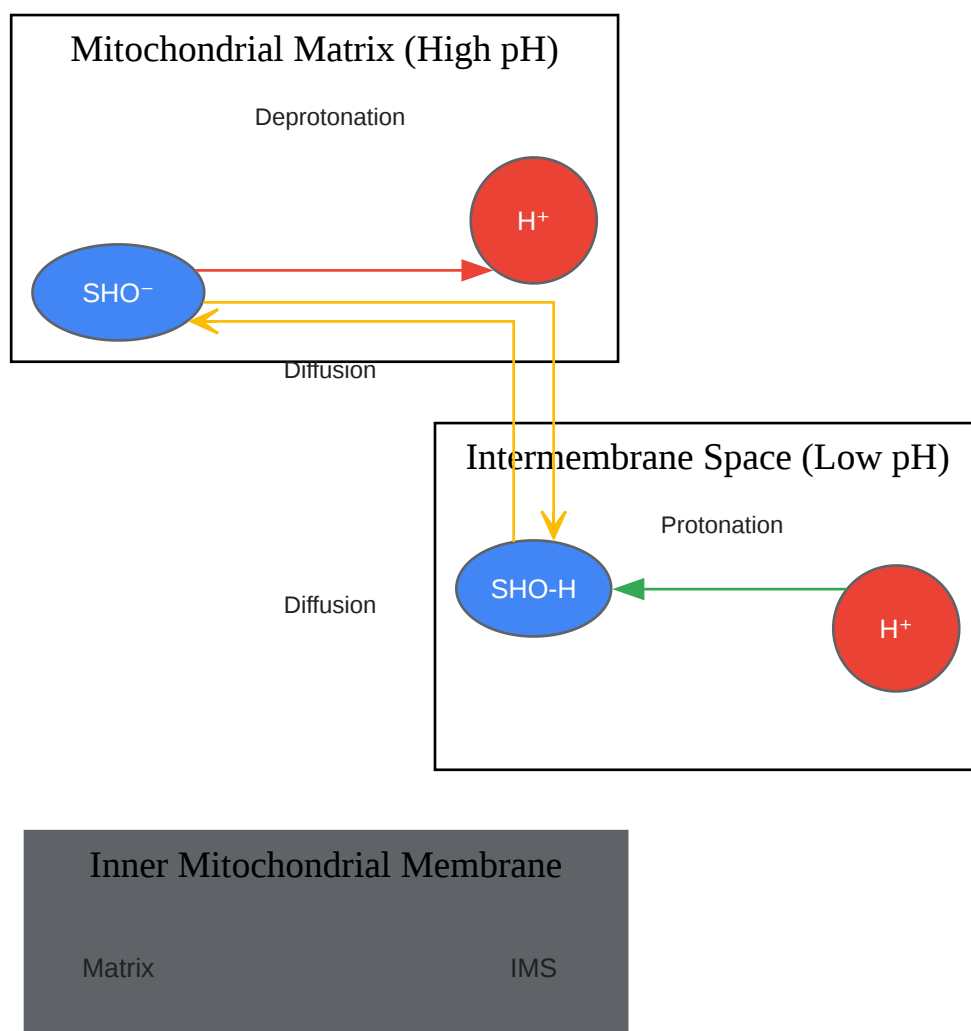
(OCR) as the ETC works to re-establish the gradient. Mild mitochondrial uncoupling has emerged as a promising therapeutic strategy for metabolic diseases by increasing energy expenditure.

SHO1122147 is a member of the[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol chemical series and has been demonstrated to act as a potent mitochondrial uncoupler.[4][5] This document details the experimental evidence that substantiates this mechanism of action.

Mechanism of Action: **SHO1122147** as a Protonophore

The primary mechanism of action of **SHO1122147** is to act as a proton carrier, shuttling protons across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation. This action is characteristic of a classical mitochondrial uncoupler.[6] The chemical structure of **SHO1122147** is designed to facilitate this process, possessing a lipophilic character to traverse the lipid bilayer and an ionizable group to bind and release protons.

The proposed mechanism involves the protonation of **SHO1122147** in the acidic intermembrane space, followed by its diffusion across the inner mitochondrial membrane. In the more alkaline mitochondrial matrix, the compound deprotonates, releasing the proton and effectively short-circuiting the proton gradient. This cycle can repeat, leading to a sustained increase in proton leak and a corresponding increase in oxygen consumption.



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Figure 1: Proposed protonophore mechanism of **SHO1122147**.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of **SHO1122147**.

Table 1: In Vitro Activity of **SHO1122147**

Parameter	Cell Line	Value	Reference
EC50 (Mitochondrial Uncoupling)	L6 Myoblasts	3.6 μ M	[4][5]
Maximum Oxygen Consumption Rate (OCR) Increase	L6 Myoblasts	69%	[1][2]

Table 2: In Vivo Pharmacokinetics of SHO1122147 in Mice

Parameter	Dosing	Value	Reference
Cmax	10 mg/kg (oral gavage)	35 μ M	[7]
Half-life (t1/2)	10 mg/kg (oral gavage)	2 hours	[7]
Adverse Effects	Up to 1000 mg/kg	None Observed	[7]

Table 3: In Vivo Efficacy of SHO1122147 in a Mouse Model of MASH

Parameter	Treatment Group	Outcome	Reference
Body Weight	SHO1122147 (200 mg/kg/day)	Decreased	[7]
Liver Triglyceride Levels	SHO1122147 (200 mg/kg/day)	Decreased	[7]
Body Temperature	SHO1122147 (200 mg/kg/day)	No Change	[7]
MASH Activity Score	SHO1122147	Decreased	[4][5]
Alanine Aminotransferase (ALT)	SHO1122147	Significantly Improved	[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture of L6 Myoblasts

Rat L6 myoblasts are a well-established cell line for studying skeletal muscle metabolism.

- Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 4500 mg/L glucose.[\[1\]](#)
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing:
 - Remove and discard the culture medium.
 - Briefly rinse the cell layer with phosphate-buffered saline (PBS) without calcium and magnesium.
 - Add Trypsin-EDTA solution and incubate until cells detach.
 - Neutralize trypsin with complete growth medium and aspirate the cells by gentle pipetting.
 - Add appropriate aliquots of the cell suspension to new culture vessels.[\[1\]](#)

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF24 Extracellular Flux Analyzer is used to measure cellular respiration in real-time.

- Cell Plating: L6 myoblasts are seeded in a Seahorse XF24 cell culture microplate.
- Assay Medium: Prior to the assay, the growth medium is replaced with a low-buffered assay medium.
- Mitochondrial Stress Test: A sequential injection of mitochondrial inhibitors is used to determine key parameters of mitochondrial function.

- Oligomycin (1 μ M): Inhibits ATP synthase, revealing the OCR linked to ATP production.
- **SHO1122147** (10 μ M) or BAM15 (1.1 μ M): Injected to measure the uncoupling effect.
- Antimycin A (10 μ M) and Rotenone (1 μ M): Inhibit Complex III and I of the ETC, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[\[4\]](#)

Seahorse XF24 Mitochondrial Stress Test Workflow

Start

Seed L6 Myoblasts in XF24 Plate

Equilibrate in Assay Medium

Measure Baseline OCR

Inject Oligomycin (1 μ M)

Measure ATP-linked OCR

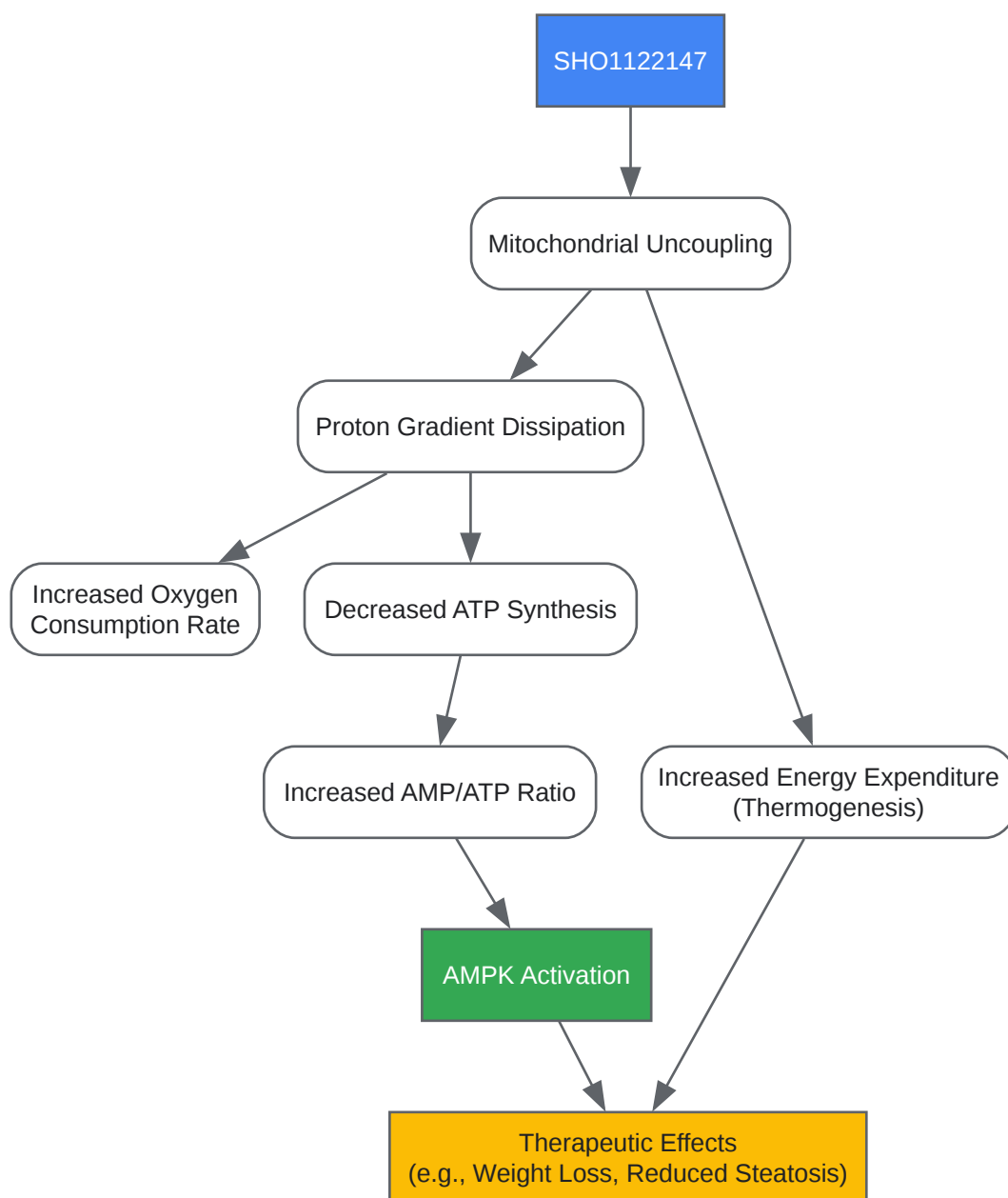
Inject SHO1122147 (10 μ M)

Measure Maximal OCR

Inject Antimycin A (10 μ M) +
Rotenone (1 μ M)

Measure Non-Mitochondrial OCR

End



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